molecular formula C21H21NO3 B2734587 N-(4-(furan-3-yl)benzyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034350-86-0

N-(4-(furan-3-yl)benzyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2734587
CAS RN: 2034350-86-0
M. Wt: 335.403
InChI Key: GZXGJVZWZBQVAU-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-3-(4-methoxyphenyl)propanamide, also known as FBA, is a synthetic compound that has been widely studied in the field of medicinal chemistry. FBA belongs to the class of benzamide derivatives, and it has been found to possess a range of biological activities that make it a promising candidate for drug development.

Scientific Research Applications

Anticancer and Antiangiogenic Activities

Design, Synthesis, and Biological Activity : A study by Romagnoli et al. (2015) explored novel 3-arylaminobenzofuran derivatives, highlighting their anticancer and antiangiogenic activities. The most promising compound, characterized by its methoxy and carbonyl functional groups similar to N-(4-(furan-3-yl)benzyl)-3-(4-methoxyphenyl)propanamide, exhibited potent inhibitory effects on cancer cell growth and vascular disrupting properties both in vitro and in vivo. This research underscores the potential of furan and methoxyphenyl derivatives in the development of new anticancer drugs (Romagnoli et al., 2015).

Adipogenic Differentiation and Inflammatory Adipokines

Inhibition of Adipocyte Differentiation : Sung et al. (2010) investigated the effects of XH-14 derivatives, related to the structure of interest, on adipocyte differentiation and the production of inflammatory adipokines. These compounds, derived from methoxybenzo[b]furan, demonstrated the ability to attenuate cellular lipid accumulation and down-regulate the induction of peroxisome proliferator activated receptors and CCAAT enhancer binding protein in adipocytes, suggesting a potential role in combating obesity-related diseases (Sung et al., 2010).

properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-24-20-9-4-16(5-10-20)6-11-21(23)22-14-17-2-7-18(8-3-17)19-12-13-25-15-19/h2-5,7-10,12-13,15H,6,11,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXGJVZWZBQVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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